REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[F:10][c:11]1[c:12]([C:13]#[N:14])[cH:15][cH:16][cH:17][cH:18]1.[K+:23].[K+:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][c:8]1[Cl:9]>>[O:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][c:8]1[Cl:9])[c:11]1[c:12]([C:13]#[N:14])[cH:15][cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1Cl
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Name
|
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Type
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product
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Smiles
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N#Cc1ccccc1Oc1ccc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |